2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde
Overview
Description
“2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde” is a chemical compound with the CAS Number: 396131-91-2. It has a molecular weight of 218.37 and its IUPAC name is 2-(2-((tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H22O3Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h6H,7-9H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Reactivity Tuning and Protecting Groups
"Tuning the Reactivity of O-tert-Butyldimethylsilylimidazolyl Aminals Towards Organolithium Reagents" explores the modification of aldehydes using silylation techniques to stabilize and protect them under various conditions. This study highlights the ability to tune the reactivity of these aldehyde derivatives towards organolithium reagents by substituting at the imidazolyl moiety, demonstrating the chemical's utility as a stabilizing and protecting agent in organic synthesis (Gimisis et al., 2003).
Surface-mediated Reactions
"Surface-mediated self-coupling of ethanol on gold" presents an investigation into the transformation of ethanol to carbonyl compounds on gold surfaces, elucidating the role of surface-mediated reactions in the oxidation process. This research provides insight into the mechanistic origins of gold-mediated oxidation of alcohols, with implications for the design of catalytic processes and materials science (Liu et al., 2009).
Environmental Degradation Pathways
The study "DEGRADATION PATHWAYS DURING THE TREATMENT OF METHYL TERT-BUTYL ETHER BY THE UV/H2O2 PROCESS" investigates the degradation of methyl tert-butyl ether in aqueous solutions, producing various carbonyl compounds as byproducts. This research has implications for understanding the environmental fate of organic pollutants and developing treatment methodologies (Stefan et al., 2000).
Catalytic Deprotection Methods
"A simple and efficient chemoselective method for the catalytic deprotection of acetals and ketals using bismuth triflate" demonstrates a highly efficient catalytic process for the deprotection of acetals and ketals. This method showcases the chemical's stability and reactivity under specific conditions, contributing to the field of synthetic chemistry by offering a nontoxic and efficient approach for large-scale synthesis (Carrigan et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h6H,7-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBMAQNKNCEWSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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